Diplacin

説明

特性

CAS番号 |

19918-85-5 |

|---|---|

分子式 |

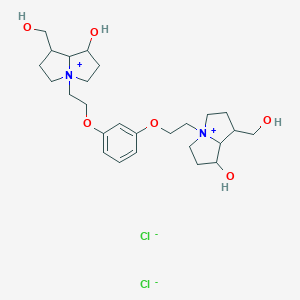

C26H42ClN2O6+ |

分子量 |

514.1 g/mol |

IUPAC名 |

4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;chloride |

InChI |

InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1 |

InChIキー |

ORMPUDVQAXUCGZ-UHFFFAOYSA-M |

SMILES |

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-] |

正規SMILES |

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-] |

同義語 |

4,4’-[m-Phenylenebis(oxyethylene)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; Diplacin Dichloride; 4,4’-[1,3-phenylenebis(oxy-2,1-ethanediyl)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; |

製品の起源 |

United States |

Synthesis Pathways and Analog Design of Diplacin

Foundational Synthetic Methodologies for Diplacin

The foundational synthetic methodologies for this compound are intrinsically linked to its primary precursor, Seneciphylline. This compound is known to be synthesized using Seneciphylline, a naturally occurring pyrrolizidine (B1209537) alkaloid amu.edu.az. This indicates that the established synthetic routes involve chemical transformations of the Seneciphylline scaffold to yield this compound. While detailed, step-by-step chemical reaction mechanisms for its synthesis are not extensively elaborated in the provided information, the critical role of Seneciphylline as a starting material is well-documented amu.edu.az.

Role of Seneciphylline in this compound Synthesis

Seneciphylline (PubChem CID: 5281750), with the molecular formula C₁₈H₂₃NO₅ and a molecular weight of 333.4 g/mol , serves as a crucial precursor in the synthesis of this compound amu.edu.aznih.gov. It is specifically utilized in the creation of this "curarelike preparation" amu.edu.az. Seneciphylline is characterized as a white, odorless crystalline powder that exhibits good solubility in water, limited solubility in alcohol, and is practically insoluble in chloroform (B151607) and ether amu.edu.az. Its incorporation into the this compound structure underscores a synthetic approach that modifies this complex alkaloid to achieve the desired final compound.

Systematic Development of this compound Analogues

Information regarding the systematic development and design of this compound analogues is not explicitly detailed within the provided research findings. While studies on synthetic analogues of other plant metabolites, such as C-geranylated flavanones like Diplacone (PubChem CID: 14539948), have been conducted to investigate cytotoxic activity, these compounds are distinct from this compound researchgate.nettheses.cz. Therefore, specific methodologies for the systematic design, synthesis, and exploration of structure-activity relationships for this compound analogues are not available in the current scope of information.

Advancements in Synthetic Approaches for Research Purposes

Although specific advancements in synthetic approaches exclusively for this compound for research purposes are not detailed, the broader field of molecular synthesis for drug development and synthetic biology has undergone significant advancements that could be pertinent to the study of complex molecules like this compound. Modern synthetic chemistry benefits from methodologies such as automated synthesis, which utilizes machine learning and artificial intelligence to optimize reaction conditions and predict synthetic routes, thereby accelerating compound discovery journalspub.com.

Biocatalysis, employing enzymes as highly specific catalysts, offers a sustainable alternative to traditional chemical synthesis, with ongoing advancements in enzyme engineering expanding its substrate scope and efficiency journalspub.com. Photoredox catalysis, a method that harnesses light to drive chemical reactions, enables the formation of complex molecules under milder conditions journalspub.com. Furthermore, the principles of green chemistry are increasingly prioritized to reduce waste and energy consumption in synthetic processes journalspub.commdpi.com.

In the realm of synthetic biology, techniques such as high-throughput DNA sequencing, computational modeling, and advanced DNA assembly methods (e.g., Gibson assembly, Golden Gate assembly) are instrumental in designing, constructing, and testing novel biological systems tu-darmstadt.dedanaher.com. These overarching advancements in synthetic methodologies enhance the efficiency, precision, and sustainability of molecular synthesis for research, providing a framework for potential future investigations into compounds like this compound journalspub.commdpi.comnih.gov.

Molecular and Cellular Pharmacodynamics of Diplacin Non Clinical Investigations

Mechanism of Action at the Neuromuscular Junction

Characterization as a Nicotinic Cholinoreceptor Antagonist

Diplacin is characterized as a nicotinic cholinoreceptor antagonist, functioning as a curare-like ganglioblocker at the neuromuscular junction (NMJ). evitachem.com It is identified as a long-acting, non-depolarizing neuromuscular relaxant. archive.org Non-depolarizing neuromuscular blocking agents, including this compound, exert their effects by acting as competitive antagonists of acetylcholine (B1216132) (ACh) at the postsynaptic nicotinic acetylcholine receptors (nAChRs). derangedphysiology.comwfsahq.orgsquarespace.comopenanesthesia.org These agents reversibly bind to one or both of the alpha subunits of the nAChR, thereby preventing endogenous ACh from binding and initiating the depolarization necessary for muscle contraction. wfsahq.orgsquarespace.com Neuromuscular blockade typically begins when 70-80% of the nAChRs are antagonized, with a complete blockade generally requiring over 90% receptor occupancy. wfsahq.org

Ligand-Receptor Interaction Dynamics in Pre-clinical Models

The competitive binding of non-depolarizing neuromuscular blockers, such as this compound, to nAChRs leads to a progressive decrease in the amplitude of the end-plate potential (EPP). derangedphysiology.comtaylorandfrancis.com When the EPP's amplitude falls below the critical threshold required to activate voltage-gated sodium channels, the propagation of an action potential is inhibited, resulting in muscle paralysis. derangedphysiology.comopenanesthesia.orgtaylorandfrancis.comtmc.edu Beyond their postsynaptic effects, non-depolarizing neuromuscular blocking drugs are also believed to act at pre-junctional receptors. This action inhibits the mobilization of additional ACh, which would normally occur in response to increasing stimulation frequency. wfsahq.org Pre-clinical investigations frequently leverage this compound's immobilizing properties in animal models, such as frogs, rabbits, and rats, to facilitate the study of nerve and muscle activity without interference from spontaneous movement. openanesthesia.orglibrarynmu.comtmc.edu

Influence on Central Nervous System Excitability

Effects on Neuronal Impulse Activity in Cerebral Cortex Models

This compound has been utilized in acute experimental settings to investigate neuronal impulse activity within cerebral cortex models. Studies conducted on this compound-immobilized rabbits have analyzed the influence of hypothalamic stimulation on the plastic properties of visual cortex neurons. derangedphysiology.comnih.gov In experiments involving this compound-immobilized rats, stimulation of gastric and rectal mechanoreceptors was shown to induce noticeable alterations in both the control and light-induced impulse activity of neurons in the optic cortex. These changes predominantly manifested as tonic shifts in impulsation, encompassing both stimulatory and inhibitory effects, with inhibitory effects more frequently observed following gastric mechanoreceptor stimulation. nih.gov Furthermore, this compound has been instrumental in studies examining cortical excitability, such as those investigating the generalization of paroxysmal excitation from strychninized cortical points across the cerebral hemispheres in rabbits. openanesthesia.org Observations from some studies suggest its utility in investigations focusing on the predominance of inhibitory neuronal activity within various regions of the cerebral cortex. evitachem.com

Modulation of Diencephalic Structures

Investigations into the modulation of diencephalic structures have employed this compound. In studies involving tortoises immobilized with this compound (sometimes in conjunction with chloralose (B1664795) or nembutal narcosis), researchers explored the distribution of evoked potentials and neuronal responses in the thalamus and forebrain. These responses were elicited by electrical excitation of the optic tectum and by light flashes, with a significant concentration of reactive cells found in the nucleus rotundus and tecto-thalamic tract within the thalamus. kenhub.comnih.gov Additionally, this compound has been used in experiments analyzing the influence of posterolateral hypothalamic stimulation on cortical trace processes in rabbits. derangedphysiology.comnih.gov The diencephalon, comprising structures like the thalamus and hypothalamus, is critical for relaying sensory and motor impulses and regulating diverse physiological functions. apsf.orgjefferson.edu this compound's application in these studies highlights its role in controlling peripheral muscle activity, thereby enabling focused observation of central nervous system responses in these deep brain regions. nih.gov

Mechanisms of Action on Polysynaptic Brain Structures

While this compound's primary function as a neuromuscular blocking agent facilitates the study of central nervous system activity by eliminating muscle movement, specific detailed mechanisms of its direct action on polysynaptic brain structures are not extensively described in the available non-clinical research. Polysynaptic reflexes, characterized by the involvement of one or more interneurons between sensory and motor neurons, are fundamental to complex neural processing in the spinal cord and brain. taylorandfrancis.comnih.govkenhub.comyoutube.comksumsc.commdbneuro.comgehealthcare.comnih.govwikipedia.orghubspotusercontent30.netwikipedia.orgmdpi.com The existing literature primarily focuses on this compound's utility as an immobilizing agent in experiments designed to observe various central neuronal activities, rather than elucidating its direct modulation of polysynaptic pathways within the brain. Therefore, detailed research findings on its specific mechanisms of action on these complex brain structures are limited to its indirect facilitative role in CNS research.

Experimental Applications of this compound in Non-clinical Neurological Studies

| Animal Model | Brain Region Studied | Observed Phenomenon/Purpose of this compound Use |

| Rabbits | Visual Cortex | Studying plastic properties of neurons under hypothalamic influence (immobilizing agent) derangedphysiology.comnih.gov |

| Rats | Optic Cortex | Investigating changes in impulse activity of neurons due to mechanoreceptor stimulation (immobilizing agent) nih.gov |

| Rabbits | Cerebral Hemispheres (Cortex) | Examining generalization of paroxysmal excitation (immobilizing agent) openanesthesia.org |

| Tortoises | Thalamus, Forebrain | Investigating evoked potentials and neuronal responses to electrical and light stimuli (immobilizing agent) kenhub.comnih.gov |

| Frogs | Sciatic Nerve, Soleus Muscle | Facilitating direct and indirect irritation studies of nerve and muscle (immobilizing agent) librarynmu.com |

Pharmacological Effects in Pre Clinical Biological Systems

Methodologies for Pre-clinical Pharmacodynamic Assessment

Pharmacodynamic assessments in pre-clinical research utilize a range of techniques to understand how a substance interacts with biological targets and produces its effects. These methodologies are critical for establishing the efficacy and mechanism of action of a compound.

Isolated nerve-muscle preparations serve as classical in vitro models for studying neuromuscular transmission and the effects of various agents on muscle contraction and nerve conduction. The frog nerve-muscle preparation, such as the frog rectus abdominis or sartorius muscle with its associated nerve, is a widely used model due to its robust and well-characterized neuromuscular junction nih.govpsu.edu.

In these preparations, electrical stimulation can be applied directly to the muscle or indirectly via the nerve to elicit contractions msdvetmanual.com. The amplitude and characteristics of these contractions (e.g., twitch tension, tetanic force) are measured to assess the functional integrity of the neuromuscular junction wfsahq.orguq.edu.au. Compounds can be introduced into the bathing solution, and their effects on acetylcholine-induced or electrically stimulated contractions are observed. For instance, substances that interfere with neuromuscular transmission, such as neuromuscular blocking agents, can reduce or abolish motor activity by acting at the axonal membrane (prejunctional blockade) or at cholinergic receptors in the sarcolemma (postjunctional blockade) nih.govmdpi.comnih.gov. The neuromuscular junction is a chemical synapse where a motor neuron transmits a signal to a muscle fiber by releasing acetylcholine (B1216132) (ACh), which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's membrane, leading to depolarization and muscle contraction wfsahq.orgconductscience.comelifesciences.orgnih.govcriver.com.

While isolated nerve-muscle preparations are valuable for studying neuromuscular function and the effects of various pharmacological agents, specific detailed research findings or data tables regarding Diplacin's effects on these preparations, such as changes in twitch amplitude, tetanic force, or end-plate potentials in frog models, are not available in the public domain based on current searches. Studies on other compounds have demonstrated how such preparations can reveal depolarizing or non-depolarizing blocking actions, or effects on calcium movements and membrane potentials nih.govsemanticscholar.orguq.edu.aunih.gov.

Electrophysiological recording techniques in animal brain models are indispensable for investigating the effects of compounds on neuronal activity, synaptic transmission, and neural network function in vivo or in vitro (e.g., brain slices) nih.gov3brain.com. These techniques allow for the measurement of electrical signals generated by neurons, including action potentials (spikes) and local field potentials (LFPs), providing insights into how a compound modulates brain activity conductscience.com3brain.com.

Common approaches include:

In vivo electrophysiology : This involves implanting electrodes into the brains of live animals (e.g., rodents, sheep) to record neuronal activity during various behaviors or under the influence of test compounds. Multi-electrode arrays (MEAs) can track the activity of hundreds to thousands of neurons over extended periods, offering high spatiotemporal resolution nih.govconductscience.com. This method is crucial for understanding neural encoding, network dynamics, and the neural substrates of neurological disorders nih.govelifesciences.org3brain.com.

Brain slice electrophysiology : Acute brain slices maintain the structural and functional integrity of neuronal circuits in vitro, allowing for precise control over the experimental environment nih.gov3brain.com. Techniques like patch-clamp recording enable the study of ion channel function, synaptic plasticity (e.g., long-term potentiation or depression), and whole-cell function in specific neuronal populations. This approach is particularly useful for investigating the effects of drugs on synaptic transmission and neuronal excitability 3brain.com.

Despite the broad application of these sophisticated electrophysiological methods in neuroscience and pharmacology, specific detailed research findings or data tables demonstrating this compound's effects on neuronal activity, synaptic plasticity, or brain rhythms using electrophysiological recording techniques in animal brain models (e.g., rodents, sheep, or brain slices) are not available in the public domain based on current searches. General studies highlight the utility of these techniques in understanding the neurophysiological responses to various drugs and in modeling neurological conditions nih.govelifesciences.org3brain.com.

Structure Activity Relationship Sar of Diplacin and Its Derivatives

Elucidation of Essential Pharmacophoric Features for Biological Activity

The biological activity of a compound is dictated by specific molecular features that interact with its biological target. These essential features, known as pharmacophores, represent the three-dimensional arrangement of chemical groups crucial for optimal supra-molecular interactions and to elicit a biological response. mdpi.comfiveable.medergipark.org.tr For Diplacin, its role as a nicotinic cholinoreceptor antagonist at the neuromuscular junction implies key pharmacophoric features that facilitate binding to acetylcholine (B1216132) receptors. chemicalbook.in

The chemical structure of this compound features two pyrrolizinium rings, an oxyethylene linkage, and a phenylene group. ontosight.ai The presence of two quaternary ammonium (B1175870) centers within the pyrrolizinium rings is a critical pharmacophoric feature for neuromuscular blocking agents. These positively charged nitrogen atoms are essential for electrostatic interactions with anionic sites on the nicotinic acetylcholine receptor, mimicking the natural neurotransmitter acetylcholine. The distance between these two cationic centers, often referred to as the "interonium distance," is a crucial spatial parameter influencing binding affinity and receptor selectivity.

Furthermore, this compound contains hydroxyl and hydroxymethyl groups. ontosight.ai These functional groups contribute to hydrogen bonding capabilities, which can influence the compound's solubility and its specific interactions within the binding pocket of the receptor. ontosight.ai The hydrophobic nature of the phenylene and pyrrolizinium ring systems also plays a role in establishing hydrophobic interactions with the receptor's binding site.

Two positively charged quaternary ammonium centers: Critical for electrostatic interactions with the anionic binding sites of the nicotinic acetylcholine receptor.

Optimal interonium distance: The spatial separation between the two cationic centers is crucial for proper alignment and simultaneous binding to receptor subsites.

Hydrogen bond donors/acceptors (hydroxyl and hydroxymethyl groups): Contribute to specific interactions and potentially influence binding orientation and affinity.

Hydrophobic regions (pyrrolizinium and phenylene groups): Facilitate hydrophobic interactions within the receptor's binding pocket.

Correlation of Structural Modifications with Neuromuscular Antagonism Potency

Structural modifications to a chemical compound can significantly alter its biological activity, including its potency. For neuromuscular antagonists like this compound, systematic alterations to its core structure would be explored to understand their impact on binding affinity and the degree of neuromuscular blockade. studysmarter.co.ukbiomedres.us

The potency of neuromuscular blocking agents is inversely related to their speed of onset; less potent agents may exhibit a faster onset if administered in larger doses due to a greater number of molecules binding to receptors. derangedphysiology.comkoreamed.org Modifications to this compound's structure could involve:

Alterations to the pyrrolizinium rings: Changes in the substituents on these rings or their saturation levels could affect steric hindrance, lipophilicity, and the electronic environment around the quaternary ammonium centers, thereby influencing receptor binding and potency.

Modification of hydroxyl/hydroxymethyl groups: Altering or removing these groups would impact hydrogen bonding capabilities, potentially affecting solubility and specific interactions with the receptor.

While specific detailed research findings on this compound derivatives are not extensively available in public domain search results, general principles of neuromuscular blocker SAR suggest that even subtle changes in these structural elements can lead to significant variations in neuromuscular antagonism potency. derangedphysiology.comnih.gov

| Structural Modification | Expected Impact on Pharmacophoric Features | Expected Impact on Neuromuscular Antagonism Potency |

|---|---|---|

| Lengthening interonium linker | Alters spatial distance between cationic centers, affects conformational flexibility. | Could increase or decrease potency depending on optimal receptor binding site distance; may affect selectivity. |

| Introducing bulky groups on pyrrolizinium rings | Increases steric hindrance, potentially affecting receptor fit. | Likely to decrease potency if steric clash occurs; could increase selectivity if it favors a specific receptor subtype. |

| Removing hydroxyl groups | Reduces hydrogen bonding capacity. | Could decrease potency if hydrogen bonds are crucial for binding; may alter solubility. |

| Adding electron-withdrawing groups to phenylene | Modifies electronic properties of the linker, potentially affecting π-stacking or other electronic interactions. | Variable, depends on specific electronic requirements of the binding site; could enhance or diminish interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically correlates the structural attributes of compounds with their observed biological activities. frontiersin.orgmdpi.comresearchgate.net By leveraging statistical and machine learning methods, QSAR models aim to predict the activity of new compounds and provide insights into the structural requirements for optimal potency. mdpi.comresearchgate.net

In the context of this compound research, QSAR modeling would involve:

Dataset Collection: Gathering a dataset of this compound and its synthesized derivatives, along with their experimentally determined neuromuscular antagonism potencies (e.g., IC50 or EC50 values).

Molecular Descriptor Calculation: Calculating various molecular descriptors that quantitatively describe the chemical and physical properties of each compound. These descriptors can include:

Electronic descriptors: Such as partial charges, electronegativity, and polar surface area.

Steric descriptors: Such as molecular volume, shape, and branching.

Hydrophobic descriptors: Such as logP (octanol-water partition coefficient).

Topological descriptors: Describing connectivity and branching patterns. researchgate.netnih.gov

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., neural networks, support vector machines) to build a mathematical model that relates the molecular descriptors to the biological activity. frontiersin.orgmdpi.com

Model Validation: Rigorously validating the developed QSAR model using internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques to ensure its robustness and predictive power. frontiersin.orgnih.gov

QSAR models can be 2D (based on molecular graphs) or 3D (considering the spatial arrangement of atoms). frontiersin.org For this compound, 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) would be particularly valuable, as they can provide insights into the spatial requirements for optimal binding by mapping steric, electrostatic, and hydrophobic fields around the molecules. frontiersin.org The insights gained from QSAR models could then guide the design of novel this compound derivatives with improved potency and selectivity. mdpi.comnih.govnih.gov

Strategic Chemical Modifications for Targeted Pharmacological Profiles

Strategic chemical modifications are a cornerstone of medicinal chemistry, allowing researchers to refine molecules and tailor their pharmacological profiles. studysmarter.co.ukbiomedres.us For this compound, such modifications would aim to enhance its therapeutic utility as a neuromuscular antagonist by optimizing properties beyond just potency, such as duration of action, onset speed, and potential for reduced side effects.

Key strategies for chemical modification include:

Molecular Addition: Introducing new chemical groups to the this compound molecule to improve properties like solubility, selectivity, or to alter its metabolism. biomedres.us For example, adding hydrophilic groups could improve water solubility, which is important for intravenous administration.

Molecular Hybridization: Combining the pharmacophoric features of this compound with those of other bioactive substances to create hybrid compounds with potentially improved affinity, efficacy, or a broader spectrum of activity. biomedres.us This could involve integrating elements from other known neuromuscular blockers.

Isosteric Replacement: Replacing specific atoms or groups with others that have similar steric and electronic properties but might confer different metabolic stability or receptor selectivity. For instance, replacing certain atoms in the linker or pyrrolizinium rings to alter metabolic pathways without losing activity.

Homologation/Chain Extension/Shortening: Modifying the length of the linker chain between the two pyrrolizinium moieties. As discussed in Section 5.2, the interonium distance is crucial for neuromuscular antagonists, and optimizing this length can fine-tune potency and duration of action.

Introduction of Cleavable Linkers: Designing this compound derivatives with linkers that can be enzymatically or chemically cleaved in vivo. This strategy is often used to control the duration of action, allowing for a predictable and controllable offset of effect. For example, ester linkages are commonly used in some neuromuscular blockers for their susceptibility to plasma esterases.

By systematically applying these modification strategies, researchers can explore the chemical space around this compound to identify derivatives with a more desirable balance of properties, leading to compounds with targeted pharmacological profiles suitable for specific clinical applications. biomedres.usgeorgiasouthern.edu

| Modification Strategy | Example Application to this compound | Potential Targeted Pharmacological Profile |

|---|---|---|

| Molecular Addition (Hydrophilic groups) | Adding polar groups to the phenylene or pyrrolizinium rings. | Increased water solubility, potentially faster onset of action. |

| Homologation (Linker length) | Varying the number of carbon atoms in the oxyethylene chain. | Optimized interonium distance for peak potency or altered duration of action. |

| Introduction of Cleavable Linkers | Replacing part of the linker with an ester or amide bond. | Controllable and predictable duration of action, potentially reducing prolonged blockade. |

| Substitution on Pyrrolizinium Nitrogens | Changing the alkyl groups attached to the quaternary nitrogens. | Modulation of receptor selectivity, potency, and metabolic stability. |

Advanced Research Perspectives and Potential Applications of Diplacin in Chemical Biology

Diplacin as a Chemical Probe for Neurophysiological Research

Chemical probes are indispensable small-molecule tools in biological research, designed to interact with specific proteins to elucidate their roles within complex biological systems, including cells and organisms. nih.govreddit.com They offer distinct advantages over genetic manipulation techniques, such as RNA interference or CRISPR, by providing more versatile control over concentration- and time-dependent perturbations of target proteins. nih.gov By inhibiting or modifying protein activity, chemical probes can help identify proteins involved in disease pathways, thereby highlighting potential therapeutic targets. nih.gov

This compound has been identified as a nicotinic cholinoreceptor antagonist, primarily acting at the neuromuscular junction (NMJ). chemicalbook.com The NMJ is a specialized chemical synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction. wikipedia.orgresearchgate.net This transmission is mediated by the neurotransmitter acetylcholine (B1216132) (ACh) binding to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. wikipedia.orgresearchgate.netwfsahq.org

As a neuromuscular blocking agent (NMBA), this compound works by blocking the transmission at the NMJ, leading to paralysis of the affected skeletal muscles. chemicalbook.comwikipedia.orgnih.gov Non-depolarizing NMBAs, a class to which this compound belongs, competitively inhibit the binding of ACh to its postsynaptic nicotinic receptors. wikipedia.orgwfsahq.orgnih.gov This competitive antagonism prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction. wikipedia.orgnih.gov A significant neuromuscular blockade typically occurs when 70-80% of these receptors are antagonized, with a complete block requiring over 90% receptor occupancy. wfsahq.org

The structural features of this compound, particularly its pyrrolizinium rings and the flexible oxyethylene linkages, are crucial to its ability to interact with and modulate nAChRs. ontosight.ai Its capacity for complexation and hydrogen bonding, derived from its hydroxyl and hydroxymethyl groups, further contributes to its potential binding affinity and specificity with receptor sites. ontosight.ai This mechanism of action suggests that this compound could serve as a valuable chemical probe to investigate the intricate dynamics of nAChR function, subunit interactions, and the physiological consequences of their modulation in neurophysiological contexts. For instance, it could be used to study the precise binding sites, conformational changes, and desensitization processes of nAChRs, similar to how other nicotinic agonists and antagonists are employed as probes. wikipedia.orgtaylorfrancis.com

Theoretical Frameworks for this compound's Utility in Biotechnology and Biochemical Investigations

The utility of this compound in biotechnology and biochemical investigations is theoretically rooted in its unique chemical structure and its demonstrated ability to interact with biological targets. The compound's architecture, characterized by its pyrrolizinium rings, oxyethylene linkages, and phenylene group, provides a scaffold with inherent properties conducive to various biochemical applications. ontosight.ai

Key Theoretical Frameworks:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: this compound's well-defined chemical structure makes it an excellent candidate for SAR and QSAR studies. These computational approaches correlate the physicochemical properties and structural features of compounds with their biological activities. researchgate.netwikipedia.orgtaylorfrancis.com By systematically modifying this compound's structure and observing changes in its interaction with nAChRs or other biological targets, researchers can develop predictive models. These models can then guide the design of new compounds with enhanced potency, selectivity, or novel activities. wikipedia.orgnih.govdrugdesign.org The presence of multiple functional groups (hydroxyl, hydroxymethyl, quaternary ammonium) allows for diverse modifications to probe receptor binding sites and understand the molecular determinants of its antagonistic activity. ontosight.aidrugdesign.org

Ligand-Receptor Interaction Studies: The ability of this compound to act as a nicotinic cholinoreceptor antagonist implies specific binding interactions with the nAChR. chemicalbook.com Theoretical frameworks involving molecular docking and molecular dynamics simulations can be employed to predict and analyze the precise binding modes of this compound within the nAChR's ligand-binding domain. Such studies could elucidate the roles of specific amino acid residues in the receptor and functional groups in this compound in mediating their interaction, providing insights into the allosteric modulation of ion channels. nih.govfrontiersin.org

Biomolecular Recognition and Complexation: The pyrrolizinium rings and oxyethylene linkages in this compound's structure suggest its potential for complexation and interaction with various biomolecules beyond nAChRs. ontosight.ai This includes the possibility of interacting with other ion channels, enzymes, or even nucleic acids, depending on the specific charge distribution and spatial arrangement of its functional groups. Theoretical studies could explore its potential as a chelating agent or as a scaffold for designing probes that bind to specific protein pockets or inhibit enzyme activities through steric hindrance or electronic interactions.

These theoretical frameworks provide a robust basis for exploring this compound's broader utility as a biochemical tool, enabling the rational design of experiments and the prediction of its behavior in diverse biological systems.

Development of Next-Generation Compounds Based on this compound's Structural Scaffold (e.g., exploration of pyrrolizinium derivatives)

The structural scaffold of this compound, particularly its core pyrrolizinium rings and the connecting oxyethylene and phenylene linkages, presents a promising foundation for the development of next-generation compounds. ontosight.ai The exploration of pyrrolizinium derivatives, in particular, is a key avenue for analog development. Research indicates that some pyrrolizinium derivatives have already been investigated for their antimicrobial properties and as potential leads in drug discovery, underscoring the therapeutic relevance of this structural motif. ontosight.ai

The process of developing next-generation compounds based on this compound's scaffold involves systematic structural modifications aimed at optimizing its pharmacological properties. This often entails:

Varying Linker Lengths and Composition: The oxyethylene and phenylene linkages connecting the pyrrolizinium units offer opportunities for modification. Adjusting the length or flexibility of these linkers, or replacing them with other chemical moieties, could influence the compound's ability to span and interact with different regions of the nAChR or other target proteins, thereby affecting its agonistic or antagonistic properties.

Introduction of New Pharmacophores: Incorporating additional pharmacophores or functional groups onto the this compound scaffold could confer novel biological activities or enhance existing ones. This could involve introducing groups known to interact with specific receptor subtypes or enzymes, leading to more targeted and potent analogs.

Chirality and Stereoisomerism: Given the potential for chiral centers within the pyrrolizinium system, the synthesis and evaluation of specific stereoisomers could yield compounds with significantly different biological activities, as receptor interactions are often highly stereoselective.

The iterative process of synthesis and structure-activity relationship (SAR) studies is central to this development. By systematically synthesizing this compound analogs and evaluating their biological effects, researchers can establish clear relationships between structural features and observed activities. drugdesign.org This allows for the rational design of compounds with improved efficacy, reduced off-target effects, and enhanced drug-like properties, ultimately leading to the discovery of novel therapeutic agents or more refined chemical probes.

Unexplored Research Avenues and Future Directions in this compound Analog Development

Despite the recognized potential of this compound as a chemical probe and its structural relevance, specific detailed research on its biological activity remains limited. ontosight.ai This presents several unexplored research avenues and future directions for this compound and its analogs:

Precise Mechanism of Action and Subtype Selectivity: While this compound is known as a nicotinic cholinoreceptor antagonist at the neuromuscular junction, a more in-depth understanding of its precise binding sites on different nAChR subtypes (e.g., muscle-type vs. neuronal subtypes) and its allosteric modulation mechanisms is crucial. Future research could utilize advanced biophysical techniques, such as cryo-electron microscopy or X-ray crystallography of this compound-nAChR complexes, to map its binding interactions at an atomic level. This would enable the rational design of highly selective analogs.

Exploration of Other Ion Channel Modulation: Given its polycationic nature and structural flexibility, this compound may interact with other ion channels beyond nAChRs, such as voltage-gated ion channels or other ligand-gated ion channels. Investigating its effects on a broader panel of ion channels could uncover novel neurophysiological or even non-neurophysiological applications.

Development as a Fluorescent or Radiolabeled Probe: Synthesizing fluorescently or radiolabeled this compound analogs could provide invaluable tools for imaging nAChR distribution in living cells, tissues, or even in vivo. This would allow for real-time monitoring of receptor dynamics, ligand binding, and trafficking, offering deeper insights into neurodegenerative diseases or conditions involving nAChR dysfunction.

Biotechnology Applications Beyond Probes: Beyond its role as a chemical probe, the unique structure of this compound could be explored for other biotechnology applications. For instance, its potential for complexation might be leveraged in biosensing applications, as a component in drug delivery systems, or in material science for creating novel biomaterials with specific interaction properties.

Computational Design and De Novo Synthesis: Leveraging advanced computational chemistry techniques, including de novo drug design algorithms and machine learning, could accelerate the discovery of novel this compound analogs with optimized properties. These approaches can predict promising structural modifications and guide synthetic efforts, exploring a vast chemical space beyond traditional SAR.

Therapeutic Potential Beyond Neuromuscular Blockade: While its role as a neuromuscular blocker is established, further investigation into potential therapeutic applications, perhaps at lower concentrations or with modified analogs, could be warranted. This might include exploring its effects on pain modulation, inflammation, or other neurological conditions where nAChRs play a role, carefully excluding dosage and safety information as per instructions.

These future directions emphasize the need for comprehensive experimental and computational studies to fully unlock the potential of this compound's unique structural scaffold in chemical biology.

Q & A

Q. How to optimize translational research frameworks for this compound’s clinical potential?

- Develop preclinical-to-clinical bridges using organ-on-chip models or patient-derived xenografts. Align endpoints with regulatory standards (e.g., FDA guidelines for efficacy/safety). Use adaptive trial designs to refine dosing in early-phase studies .

Data Management & Reporting

Q. What guidelines ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing in this compound research?

Q. How to structure results sections to highlight this compound’s novel contributions?

- Organize data around central hypotheses (e.g., “this compound inhibits ROS production via Nrf2 activation”). Use tables to summarize dose-dependent effects and figures to illustrate mechanistic insights (e.g., signaling pathways). Contrast findings with prior studies in the discussion .

Advanced Analytical Techniques

Q. What emerging technologies could redefine this compound’s research landscape?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。